N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide
Overview
Description
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide, also known as MPBP, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of benzamide derivatives and has shown promising results in various studies.
Scientific Research Applications
Antimicrobial and Antifungal Activities
- Synthesized thiazole derivatives, including benzoxazolyl phenyl derivatives, have demonstrated significant antimicrobial and antifungal properties, suggesting potential for therapeutic interventions against microbial diseases (Desai et al., 2013).
Antioxidant Activity
- Research has identified phenyl ether derivatives from marine-derived fungi that exhibit strong antioxidant activities, indicating the potential for these compounds in oxidative stress-related disease management (Xu et al., 2017).
- Amino-substituted benzamide derivatives have shown promising antioxidative properties, suggesting their usefulness as antioxidants in pharmacological applications (Perin et al., 2018).
Anticancer and Apoptotic Effects
- Certain benzamide derivatives have been studied for their ability to induce apoptosis and necrosis in tumor cell lines, providing insight into potential cancer therapies (Varga et al., 2005).
Imaging and Diagnostic Applications
- Novel benzoxazole derivatives have been developed as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, highlighting their diagnostic applications (Cui et al., 2012).
Chemical Synthesis and Modification
- Benzoxazolyl phenyl derivatives have been utilized in the synthesis of various chemical structures, demonstrating their versatility in organic synthesis and material science (Qi et al., 2009).
Molecular Interaction Studies
- Studies on the molecular structure and intermolecular interactions of benzamide derivatives provide valuable insights into their chemical properties and potential applications in drug design and material science (Karabulut et al., 2014).
Properties
IUPAC Name |
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-3-13-29-19-9-7-16(8-10-19)23(27)25-18-6-4-5-17(14-18)24-26-21-15-20(28-2)11-12-22(21)30-24/h4-12,14-15H,3,13H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWZNOYQYLTRAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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